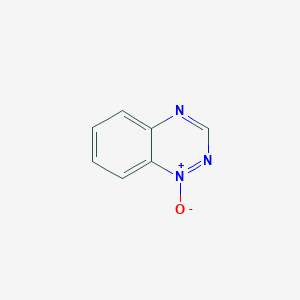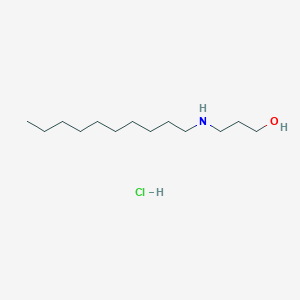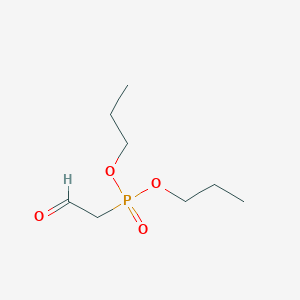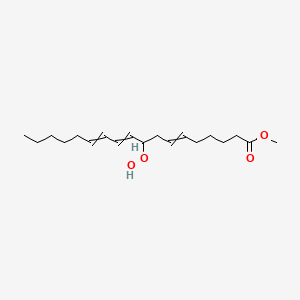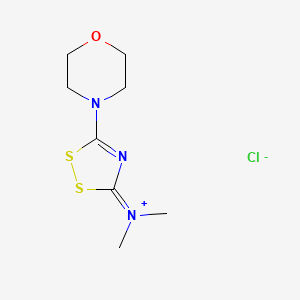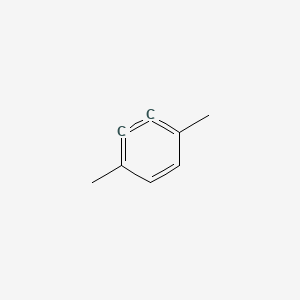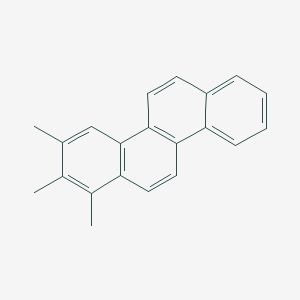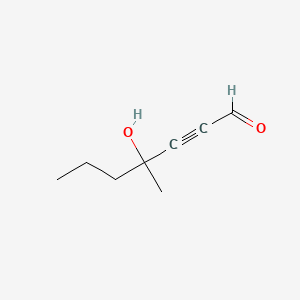
4-Hydroxy-4-methyl-2-heptynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-methyl-2-heptynal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a heptynal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-heptynal can be achieved through several methods. One common approach involves the aldol condensation of acetone with propargyl aldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and subsequent steps may require catalysts like palladium or platinum for selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of ion exchange resins and magnesium hydroxide as mixed catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-methyl-2-heptynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4-Hydroxy-4-methyl-2-heptynoic acid.
Reduction: 4-Hydroxy-4-methyl-2-heptynol.
Substitution: Depending on the substituent, various derivatives can be formed.
Applications De Recherche Scientifique
4-Hydroxy-4-methyl-2-heptynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-methyl-2-heptynal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical processes. The compound’s reactivity is largely determined by the presence of the triple bond, which can undergo addition reactions with electrophiles and nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
4-Hydroxy-4-methyl-2-pentanol: A related alcohol with similar reactivity but different physical properties.
Uniqueness
The presence of the triple bond in the heptynal structure allows for unique chemical transformations that are not possible with compounds like 4-Hydroxy-4-methyl-2-pentanone .
Propriétés
Numéro CAS |
58678-94-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4-hydroxy-4-methylhept-2-ynal |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 |
Clé InChI |
KLJUFRONANNLHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C#CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


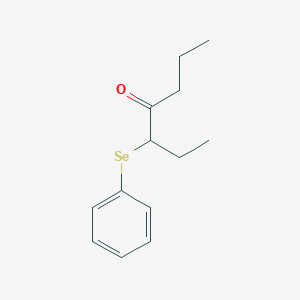
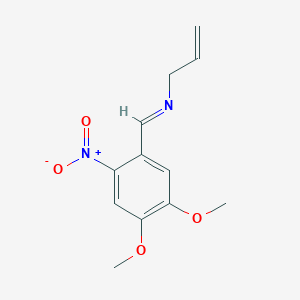

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
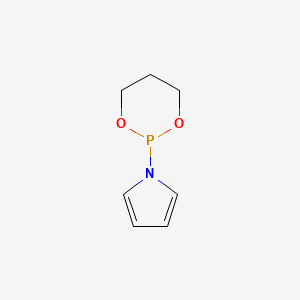
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

